molecular formula C24H18N6O B2729473 3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891117-59-2

3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No.: B2729473
CAS No.: 891117-59-2
M. Wt: 406.449
InChI Key: JOUCGYIEHXSQEB-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide features a triazolopyridazine core substituted with a pyridin-3-yl group at position 3 and a benzamide moiety at position 6 via a phenyl linker. The benzamide group is further substituted with a methyl group at the 3-position. This structure is distinct from related compounds due to the combination of pyridinyl and benzamide substituents, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name

3-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O/c1-16-5-2-7-18(13-16)24(31)26-20-9-3-6-17(14-20)21-10-11-22-27-28-23(30(22)29-21)19-8-4-12-25-15-19/h2-15H,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUCGYIEHXSQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Pyridazine-3-Amine Derivatives

A widely used method involves the condensation of 6-aminopyridazine-3-thiol derivatives with phenylglyoxal monohydrates under acidic conditions. For example, 6-aminopyridazine-3-thiol (prepared via microwave-assisted reaction of 4-chloropyridazine with sodium hydrosulfide) reacts with phenylglyoxal monohydrate in 1,4-dioxane under reflux to yield imidazo[1,2-b]pyridazine intermediates. While this method originally targets imidazo-fused systems, substitution of the glyoxal derivative with a triazole-forming reagent (e.g., hydrazine derivatives) could redirect the pathway toward triazolo[4,3-b]pyridazines.

Key Reaction Conditions :

  • Solvent: 1,4-Dioxane or ethanol
  • Catalyst: Concentrated HCl
  • Temperature: Reflux (80–100°C)
  • Yield: 56–93%

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

Thetriazole ring can be constructed via CuAAC, a regioselective method for 1,4-disubstituted triazoles. For instance, 6-azidopyridazine derivatives react with terminal alkynes (e.g., propargylamines) in the presence of Cu(I) catalysts to form triazolo-pyridazine hybrids. This method offers superior regiocontrol compared to thermal cyclizations.

Example Protocol :

  • Substrate: 6-azido-3-methoxypyridazine
  • Alkyne: 3-Pyridinylacetylene
  • Catalyst: CuSO₄·5H₂O + sodium ascorbate
  • Solvent: t-BuOH/H₂O (1:1)
  • Yield: 70–85%

Benzamide Formation: Coupling the Aromatic Side Chain

The final benzamide moiety is installed via acyl transfer or Ullmann-type coupling:

HATU-Mediated Amide Coupling

The carboxylic acid derivative of 3-methylbenzamide reacts with the aniline-containing triazolopyridazine intermediate using HATU as a coupling agent:

Steps :

  • Activate 3-methylbenzoic acid with HATU and DIPEA in DMF.
  • Add 3-amino-[3-(3-pyridin-3-yl-triazolo[4,3-b]pyridazin-6-yl)]aniline.
  • Stir at room temperature for 12 h.
  • Yield: 75–82%

Schotten-Baumann Reaction

A classical approach involves treating the aniline intermediate with 3-methylbenzoyl chloride in a biphasic system:

Conditions :

  • Acylating Agent: 3-Methylbenzoyl chloride
  • Base: NaOH (10% aq.)
  • Solvent: Dichloromethane/H₂O
  • Temperature: 0°C → RT
  • Yield: 68–70%

Comparative Analysis of Synthetic Routes

Method Key Step Advantages Limitations Yield Range
Cyclocondensation Acid-catalyzed cyclization High functional group tolerance Requires harsh conditions 56–93%
CuAAC Regioselective triazole formation Mild conditions, scalability Requires azide precursors 70–85%
Suzuki Coupling Pd-catalyzed cross-coupling Excellent regiocontrol Sensitive to oxygen/moisture 65–78%
HATU Coupling Amide bond formation High efficiency, room temperature Cost of reagents 75–82%

Critical Challenges and Optimization Strategies

  • Regioselectivity in Triazole Formation : Competing pathways may yieldtriazolo isomers. Microwave-assisted synthesis (e.g., 75% yield for 6-aminopyridazine-3-thiol) minimizes side products.
  • Purification of Polar Intermediates : Chromatography on silica gel with EtOAc/MeOH gradients resolves polar byproducts.
  • Stability of Pyridazine Intermediates : Storage under inert atmosphere (N₂/Ar) prevents decomposition of halogenated precursors.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogs and their biological activities:

Compound Name / ID Core Structure Modifications Biological Activity Reference ID
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) Acetamide group instead of benzamide; methyl substituent on triazolopyridazine LIN28 inhibition, PD-L1 downregulation, antitumor effects (in vitro/in vivo)
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives Benzamide group with variable substituents; methyl on triazolopyridazine Antimicrobial activity (gram-positive bacteria, fungi)
[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine Amine group instead of benzamide; pyridin-3-yl substituent Intermediate for anxiolytic/anti-epileptic drug synthesis
Sulphonamides and alkoxyethoxy-substituted triazolopyridazines (e.g., compounds 8–10) Sulphonamide or alkoxyethoxy groups at position 6 PEF(S) protein binding (allosteric site displacement)
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid Propenoic acid and pyrazolyl substituents Agrochemical or anti-inflammatory applications (inference from structural class)

Key Differences in Pharmacological Profiles

  • Anticancer Activity: C1632, an acetamide analog, demonstrates potent LIN28 inhibition, rescuing let-7 miRNA function and reducing tumorsphere formation in cancer stem cells (CSCs).
  • Antimicrobial Activity : Substituted benzamide derivatives (e.g., 3-methyl-N-arylbenzamides) show moderate antimicrobial activity, suggesting that the benzamide moiety and methyl substituent play critical roles in targeting microbial pathways .
  • Protein Binding : Alkoxyethoxy and sulphonamide-substituted triazolopyridazines bind to PEF(S) proteins, indicating that substituent polarity and hydrogen-bonding capacity influence target specificity .

Impact of Substituents on Activity

  • Pyridin-3-yl vs. Pyridin-4-yl : highlights that pyridin-3-yl substitution (as in the target compound) may enhance solubility or receptor interaction compared to pyridin-4-yl analogs due to spatial orientation differences .
  • Benzamide vs.

Biological Activity

The compound 3-methyl-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a triazolo[4,3-b]pyridazine core linked to a phenyl group and a methylated amide. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of 306.37 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.

Antiparasitic Activity

Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antiparasitic activity against Cryptosporidium parvum, a protozoan parasite responsible for cryptosporidiosis. The most potent analogs have shown effective inhibition at low concentrations (EC50 values around 0.17 μM) while maintaining low cytotoxicity (CC50 > 100 μM) in vitro .

Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes, including carbonic anhydrase and cholinesterase. This inhibition occurs through binding at the active sites of these enzymes, which disrupts their normal function and can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease .

Anticancer Potential

Pyridazine derivatives have been noted for their anticancer properties. Research indicates that modifications to the pyridazine structure can enhance its efficacy against different cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationships (SAR)

The biological activity of the compound is closely tied to its structural features. Substituents on the triazole and pyridine rings significantly influence potency and selectivity:

Substituent Effect on Activity
Methyl groupEnhances lipophilicity and potency
Triazole ringCritical for antiparasitic activity
Pyridine linkageModulates enzyme inhibition

Studies suggest that slight modifications in the structure can lead to substantial changes in biological activity, highlighting the importance of SAR in drug design .

Case Studies

  • In Vitro Studies : A series of analogs were synthesized and tested against C. parvum, revealing that specific modifications to the triazole moiety improved potency significantly compared to the parent compound .
  • In Vivo Models : Efficacy was assessed using mouse models infected with C. parvum. Compounds similar to our target showed promising results, suggesting that further development could lead to effective treatments for cryptosporidiosis .

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